5-methyl-3-phenyl-1-benzofuran-2(3H)-one
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-7-8-13-12(9-10)14(15(16)17-13)11-5-3-2-4-6-11/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEUDFGIAMSXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One and Its Analogues
Catalytic Approaches to Benzofuran-2(3H)-one Core Synthesis
Catalysis offers a powerful tool for the construction of the benzofuran-2(3H)-one scaffold, providing pathways that are often more efficient and selective than classical stoichiometric methods. Both transition-metal catalysis and organocatalysis have been successfully employed to this end.
Transition metals, particularly palladium, rhodium, and copper, have proven to be highly effective in catalyzing the intramolecular cyclization reactions required to form the benzofuran-2(3H)-one ring system.
Palladium-catalyzed reactions are prominent in this field. One effective method involves the carbonylative intramolecular synthesis from 2-hydroxybenzyl alcohols. rsc.org In this approach, formic acid serves as a convenient and accessible carbon monoxide (CO) source, facilitating the cyclization to yield various benzofuran-2(3H)-one derivatives in moderate to good yields. rsc.org Another palladium-catalyzed strategy involves the C-H activation of phenylacetic acids, followed by an intramolecular C-O bond formation to afford the benzofuranone product. organic-chemistry.org This method has even been adapted for enantioselective synthesis through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.org
Rhodium-based catalysts have also been utilized. For instance, a dual-metal relay catalysis, combining rhodium and palladium, has been developed for the asymmetric synthesis of benzofuran-3(2H)-ones containing a quaternary carbon at the C2 position. organic-chemistry.org Furthermore, Rh(II)-catalyzed reactions of N-aryloxyacetamides with propiolic acids provide access to benzofuran-3(2H)-one scaffolds with a quaternary center. organic-chemistry.org
Copper catalysts are often used in conjunction with other metals, such as palladium in Sonogashira coupling reactions, which can be followed by intramolecular cyclization to form the benzofuran (B130515) ring. nih.gov Nickel catalysis has also been explored, for example, in the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. nih.govbeilstein-journals.org
Table 1: Examples of Transition-Metal Catalyzed Synthesis of Benzofuran-2(3H)-one Analogues
| Catalyst System | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / DPEPhos | 2-Hydroxybenzyl alcohols, Formic Acid | Substituted benzofuran-2(3H)-ones | Uses formic acid as a CO surrogate. rsc.org |
| Pd(II) / Amino Acid Ligand | Phenylacetic acids | Enantioenriched benzofuranones | Enantioselective C-H functionalization. organic-chemistry.org |
| Rh/Chiral Ligand & Pd | Arylboronic acids, alkynes | Quaternary benzofuran-3(2H)-ones | Asymmetric dual-metal relay catalysis. organic-chemistry.org |
| (PPh₃)PdCl₂ / CuI | Iodophenols, terminal alkynes | 2,3-Disubstituted benzofurans | Sonogashira coupling followed by cyclization. nih.gov |
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral molecules, including the benzofuran-2(3H)-one core. These methods often rely on the use of small organic molecules to catalyze reactions with high enantioselectivity.
One notable strategy is the asymmetric dearomatization of indole (B1671886) derivatives, which can be applied to the synthesis of complex heterocyclic systems. dntb.gov.ua While not a direct synthesis of the target compound, the principles can be adapted. More directly, N-Heterocyclic Carbenes (NHCs) have been shown to efficiently catalyze intramolecular nucleophilic substitution reactions to produce benzofuranones from appropriately substituted precursors. organic-chemistry.org The specific substitution pattern on the starting material dictates the outcome of the reaction. organic-chemistry.org
Another approach involves the tandem Friedel-Crafts/lactonization reaction of phenols with tertiary α-hydroxy acid esters, catalyzed by a strong acid like perchloric acid (HClO₄), to generate 3,3-disubstituted benzofuranones. organic-chemistry.org This metal-free protocol offers a broad substrate scope and proceeds through a clear tandem sequence. organic-chemistry.org
Cascade and Multi-Component Reaction Pathways
Cascade and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.
One-pot syntheses are highly sought after for their operational simplicity. The synthesis of benzofuranones can be achieved through acid- or base-steered cascade cyclizations. For example, 2-acylbenzoic acids can react with various nucleophiles in a one-pot fashion to generate diverse isobenzofuranone derivatives. nih.gov These reactions proceed efficiently with good functional group tolerance and can be performed on a gram scale. nih.gov
The traditional method for synthesizing the benzofuran-2(3H)-one core involves the lactonization of (ortho-hydroxy)aryl acetic acids, often using an acid catalyst like p-toluenesulfonic acid or a dehydrating agent. nih.govgoogle.com Modern variations aim to combine the formation of this precursor and its subsequent cyclization into a single pot. For instance, a method starting from o-chlorophenylacetic acid involves hydrolysis to sodium 2-hydroxyphenylacetate, followed by acidification and an iron sulfate-catalyzed lactonization in a one-pot sequence, avoiding the isolation of the intermediate 2-hydroxyphenylacetic acid. google.com
The Michael addition followed by an intramolecular lactonization is a powerful cascade strategy for constructing the 3-substituted benzofuran-2(3H)-one skeleton. A notable example is the caesium carbonate-promoted domino reaction between N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters and α,β-unsaturated carbonyl compounds. nih.govroyalsocietypublishing.org
In this sequence, the phenoxide, generated under basic conditions, acts as a Michael donor, adding to an electron-deficient alkene (Michael acceptor). The resulting intermediate then undergoes an intramolecular transesterification or lactonization to form the five-membered lactone ring of the benzofuran-2(3H)-one core. nih.govroyalsocietypublishing.org This approach allows for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives, creating a quaternary stereocenter at the C3 position. nih.gov
Table 2: Michael Addition/Lactonization for Benzofuran-2(3H)-one Synthesis
| Michael Donor | Michael Acceptor | Base / Promoter | Key Outcome |
|---|---|---|---|
| N-substituted (ortho-hydroxy)aryl glycine esters | α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) | Caesium Carbonate (Cs₂CO₃) | One-pot synthesis of 3-amino-3-alkyl-benzofuran-2(3H)-ones. nih.govroyalsocietypublishing.org |
Green Chemistry Principles in 5-methyl-3-phenyl-1-benzofuran-2(3H)-one Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of complex molecules like benzofuranones.
Key strategies include the use of environmentally benign solvents or solvent-free conditions. For example, syntheses have been developed using water or deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, as the reaction medium. nih.gov One approach reported the copper iodide-catalyzed one-pot synthesis of benzofuran derivatives in a DES, showcasing an eco-friendly methodology. nih.gov Solvent-free reactions, often conducted at room temperature, represent another green approach, as seen in the ZnO-nanorod catalyzed synthesis of benzofuran derivatives from euparin, isocyanides, and aldehydes. nih.gov
Catalysis itself is a core principle of green chemistry. The use of recyclable catalysts, such as copper-TMEDA in water, allows for the transformation of ketone derivatives into benzofurans, with the catalyst being reusable. organic-chemistry.org The move away from hazardous reagents is also critical. For instance, replacing toxic nitrating agents like nitric and sulfuric acids with greener alternatives such as calcium nitrate (B79036) and glacial acetic acid exemplifies this principle. wjpmr.com Furthermore, developing transition-metal-free protocols, such as the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones that avoids heavy metals, contributes to a more sustainable synthetic practice. nih.govbeilstein-journals.org
Solvent-Free and Aqueous Media Syntheses
In recent years, there has been a growing emphasis on developing synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. These approaches not only reduce the environmental impact but can also lead to improved reaction efficiency and simpler purification procedures.
One notable solvent-free approach involves the condensation of benzofuran-3(2H)-ones with α,β-dicarbonyl compounds under microwave irradiation using clay as a catalyst. mdpi.com This method has been successfully applied to the synthesis of novel acyl-aurones in good yields, with the reaction stereoselectively favoring the more stable E-isomer. mdpi.com The use of clays (B1170129) like K10, KSF, or acid-treated Algerian clay of Maghnia has proven effective, providing similar yields of around 80% after microwave irradiation. mdpi.com This solid-state reaction highlights the potential of microwave-assisted, solvent-free conditions for the efficient construction of complex benzofuranone derivatives.
Another environmentally friendly strategy is the use of aqueous media for the synthesis of benzofuran-2(3H)-ones. A patented method describes the hydrolysis of o-chlorophenylacetic acid using a sodium hydroxide (B78521) solution, followed by acidification and a lactonization reaction in the presence of a water-carrying agent and iron sulfate (B86663) as a catalyst. google.com This process is advantageous due to its simplicity, high yield, and reduced corrosion of reaction equipment. google.com
Sustainable Catalysis in Benzofuran-2(3H)-one Production
Sustainable catalysis plays a crucial role in the modern synthesis of benzofuran-2(3H)-ones, focusing on the use of efficient, reusable, and environmentally benign catalysts.
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of benzofuran-2(3H)-ones. One such method utilizes 2-hydroxybenzyl alcohols as starting materials and formic acid as a carbon monoxide source. nih.gov This procedure allows for the formation of various benzofuran-2(3H)-one derivatives in moderate to good yields. nih.gov
The use of solid acid catalysts, such as silica (B1680970) sulfonic acid, offers a green alternative to traditional acid catalysts like sulfuric acid. A patented method details the preparation of benzofuran-2-(3H)-one from 2-hydroxyphenylacetic acid using silica sulfonic acid as a catalyst and a water-carrying agent like chlorobenzene. google.com This method boasts high yields (up to 98.3%) and allows for the recovery and reuse of the catalyst, minimizing waste and environmental impact. google.com The reaction proceeds via azeotropic distillation to remove the water generated, driving the reaction to completion. google.com
Furthermore, gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids presents a flexible route to benzofuran-3(2H)-ones. chemistryviews.org This protocol, using Ph3PAuCl as the catalyst, has been shown to produce the desired products in moderate to good yields. chemistryviews.org Interestingly, a metal-free alternative involving the treatment of benzofurans with alcohols, acids, or water can also yield benzofuranones, often in higher yields than the gold-catalyzed reaction. chemistryviews.org
The following table summarizes a selection of sustainable catalytic methods for the synthesis of benzofuran-2(3H)-one derivatives:
| Catalyst | Starting Material(s) | Key Features | Yield | Reference |
| Clay (K10, KSF) | Benzofuran-3(2H)-one, α,β-dicarbonyl compounds | Solvent-free, microwave irradiation | ~80% | mdpi.com |
| Iron Sulfate | o-chlorophenylacetic acid | Aqueous media, simple procedure | High | google.com |
| Palladium | 2-hydroxybenzyl alcohol, formic acid | Carbonylative synthesis | Moderate to Good | nih.gov |
| Silica Sulfonic Acid | 2-hydroxyphenylacetic acid | Reusable catalyst, high yield | Up to 98.3% | google.com |
| Ph3PAuCl | o-alkynyl phenols | Gold-catalyzed cycloisomerization | Moderate to Good | chemistryviews.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Stereoisomers
The control of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound, which possesses a stereocenter at the C3 position.
A significant advancement in this area is the organocatalytic asymmetric formal arylation of benzofuran-2(3H)-ones. nih.gov This method allows for the direct arylation of benzofuran-2(3H)-ones with naphthoquinones in high yields and with excellent enantioselectivities. nih.gov Furthermore, a cooperative approach combining visible light photocatalysis with asymmetric hydrogen-bond catalysis has been developed, enabling the use of more readily available 1-naphthols as arylating agents with satisfactory results, achieving up to 95% enantiomeric excess (ee). nih.gov
The synthesis of 3,3-disubstituted benzofuran-2(3H)-ones, which can be analogues of this compound, often involves creating a quaternary stereocenter at the C3 position. royalsocietypublishing.org One strategy involves a cascade Michael addition and lactonization reaction promoted by cesium carbonate. royalsocietypublishing.org This one-pot synthesis utilizes N-substituted (ortho-hydroxy)aryl glycine esters as Michael donors with α,β-unsaturated carbonyl compounds. royalsocietypublishing.org When asymmetric starting materials are used, the resulting epimers can be separated by conventional chromatography. royalsocietypublishing.org
A regioselective synthesis of benzofuranones has been developed through the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for the programmable substitution at any position on the benzofuranone ring with high regioselectivity. oregonstate.edu The reaction proceeds via a Diels-Alder cycloaddition followed by cyclization. oregonstate.edu Optimization of reaction conditions, including the use of both a Lewis acid (AlCl3) and a protic acid (TFA), was found to be crucial for achieving optimal yields. oregonstate.edu
The following table presents data on the regioselective synthesis of various benzofuranones, illustrating the versatility of the 3-hydroxy-2-pyrone and nitroalkene reaction:
| Entry | Reactants | Conditions | Product | Yield |
| 1 | Unsubstituted 3-hydroxy-2-pyrone, nitroalkene 22 | BHT, AlCl3, DCB, 120 °C | Benzofuranone 24 | 15% |
| 2 | Unsubstituted 3-hydroxy-2-pyrone, nitroalkene 22 | BHT, AlCl3, DCB, 120 °C (prolonged time) | Benzofuranone 24 | 45% |
| 3 | Unsubstituted 3-hydroxy-2-pyrone, nitroalkene 22 | BHT, AlCl3, TFA, DCB, 120 °C | Benzofuranone 24 | 65% |
| 4 | Unsubstituted 3-hydroxy-2-pyrone, nitroalkene 22 | BHT, AlCl3, TFA, DCB, 100 °C | Benzofuranone 24 | 70% |
| 6 | Unsubstituted 3-hydroxy-2-pyrone, nitroalkene 22 | BHT, AlCl3, TFA (20 mol%), DCB, 120 °C | Benzofuranone 24 | 70% |
Data adapted from a study on the regioselective synthesis of benzofuranones. oregonstate.edu
Furthermore, the enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes has been achieved through a bidirectional domino Friedel–Crafts-O-alkylation reaction. rsc.org This method utilizes a chiral bifunctional squaramide-tertiary amine organocatalyst to control the stereochemistry. rsc.org
Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One
Mechanistic Studies of Lactonization and Ring-Closure Reactions
The synthesis of the 5-methyl-3-phenyl-1-benzofuran-2(3H)-one core structure is fundamentally a process of lactonization, a reaction that forms a cyclic ester. Several synthetic strategies have been developed for the broader class of benzofuran-2(3H)-ones, offering insights into the probable mechanisms for the formation of the title compound.
One prevalent method involves the intramolecular cyclization of a suitably substituted precursor, typically an ortho-hydroxyphenylacetic acid derivative. The reaction is often catalyzed by acids, such as p-toluenesulfonic acid, or promoted by dehydrating agents like trichlorophosphate royalsocietypublishing.org. The mechanism commences with the protonation of the carboxylic acid carbonyl group, enhancing its electrophilicity. This is followed by an intramolecular nucleophilic attack from the phenolic hydroxyl group, leading to a tetrahedral intermediate. Subsequent dehydration yields the stable five-membered lactone ring.
More contemporary approaches include cascade reactions that form multiple bonds in a single synthetic operation. For instance, a cesium carbonate-mediated cascade reaction involving N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters and α,β-unsaturated carbonyl compounds has been reported for the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org. In a similar vein, the synthesis of this compound could mechanistically proceed through a Michael addition of a precursor to an acceptor, creating an intermediate that then undergoes intramolecular lactonization royalsocietypublishing.org.
Another elegant strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, which proceeds through a complex cascade of a Diels-Alder reaction, elimination, and a retro-cycloaddition to form a phenol intermediate. This intermediate, bearing a tethered ester group, then readily cyclizes to the benzofuranone core under the reaction conditions oregonstate.edu. The final lactonization step is often facilitated by a protic acid oregonstate.edu.
The table below summarizes various synthetic approaches to the benzofuran-2(3H)-one core, which are mechanistically relevant to the formation of this compound.
| Reaction Type | Precursors | Catalyst/Reagent | Key Mechanistic Steps |
| Intramolecular Cyclization | ortho-Hydroxyphenylacetic acid derivative | p-Toluenesulfonic acid or Trichlorophosphate | Protonation, intramolecular nucleophilic attack, dehydration royalsocietypublishing.org |
| Cascade Michael Addition/Lactonization | N-substituted (ortho-hydroxy)aryl glycine ester and α,β-unsaturated carbonyl compound | Cesium Carbonate | Michael addition, intramolecular lactonization royalsocietypublishing.org |
| Diels-Alder Cascade | 3-Hydroxy-2-pyrone and Nitroalkene | Lewis acid and Protic acid | Diels-Alder cycloaddition, elimination, retro-cycloaddition, lactonization oregonstate.edu |
Investigation of Functional Group Interconversions on the Benzofuran-2(3H)-one Core
The benzofuran-2(3H)-one scaffold of this compound allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. A key site for such modifications is the C3 position, which is a quaternary carbon in the title compound.
The synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from N-substituted (ortho-hydroxy)aryl glycine esters demonstrates the introduction of an amino group at the C3 position through a cascade Michael addition and lactonization process royalsocietypublishing.org. This highlights the potential for creating a chiral center at this position, leading to the formation of diastereomers royalsocietypublishing.org.
Further derivatization can be envisioned through reactions that modify the existing substituents. For example, the methyl group at the C5 position could potentially undergo oxidation to a carboxylic acid or be halogenated under radical conditions, providing a handle for further transformations.
Photochemical and Electrochemical Transformations of this compound
The photochemical and electrochemical behavior of this compound is an area of scientific interest, though specific studies on this particular molecule are not extensively documented. However, research on related benzofuranone structures provides insights into potential transformations.
Photochemical reactions of furanones can be initiated by photoinduced electron transfer. Studies on 2(3H)-furanones and bis(benzofuranones) have shown that in the presence of an electron acceptor like 1,4-dicyanonaphthalene, they can form radical cations osti.gov. These radical cations can then undergo fragmentation. For 3-phenyl-2(3H)-benzofuranone, this could lead to the formation of a benzofuranoxy radical and a phenylmethyl carbocation osti.gov. Such photochemical reactions offer pathways to novel molecular structures that are not accessible through traditional thermal reactions.
Electrochemical studies on derivatives of 1,3-diphenylisobenzofuran, a related furan-containing aromatic system, have been conducted to understand their potential as chromophores for singlet fission, a process relevant to solar energy applications researchgate.net. While not directly a benzofuranone, this research suggests that the electrochemical properties of the benzofuranone core in this compound could be of interest for materials science applications. The redox potentials of the molecule would determine its susceptibility to oxidation and reduction, which could be exploited for synthetic purposes or in the design of functional materials.
Reactivity of the 2(3H)-one Moiety and Phenyl Substituent
The reactivity of this compound is largely dictated by its lactone functionality and the appended phenyl group.
The 2(3H)-one moiety, being a cyclic ester, is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to ring-opening reactions. For instance, hydrolysis under basic or acidic conditions would yield the corresponding 2-(4-methyl-2-hydroxyphenyl)-2-phenylacetic acid. Similarly, reaction with other nucleophiles like amines or alkoxides would result in the formation of amides or esters of this carboxylic acid.
The following table outlines the expected reactivity of the key functional moieties in this compound.
| Moiety | Reagent/Condition | Expected Reaction | Product Type |
| 2(3H)-one (Lactone) | H₂O / H⁺ or OH⁻ | Hydrolysis | Carboxylic acid |
| 2(3H)-one (Lactone) | RNH₂ (Amine) | Aminolysis | Amide |
| 2(3H)-one (Lactone) | ROH / H⁺ or RO⁻ (Alcohol/Alkoxide) | Transesterification | Ester |
| Phenyl Substituent | Electrophile (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Substituted phenyl derivative |
Advanced Structural Characterization and Spectroscopic Analysis of 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One
X-ray Crystallographic Analysis of 5-methyl-3-phenyl-1-benzofuran-2(3H)-one and its Congeners
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of its congeners provides significant insight into the likely structural parameters.
For instance, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one, a related compound, has been determined to crystallize in the monoclinic space group P21/c. vensel.orgnih.gov This study revealed two independent molecules in the asymmetric unit, both being highly planar. vensel.org Another related compound, 2-(3-Fluoro-phenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, crystallizes in the triclinic system. nih.gov In this structure, the benzofuran (B130515) unit is essentially planar, with the phenyl rings adopting specific dihedral angles relative to this plane. nih.gov
A study of polymorphic structures of 3-phenyl-1H-1,3-benzodiazol-2-one, which shares a substituted phenyl ring system, highlights how different crystal packing can arise from subtle variations in intermolecular interactions like hydrogen bonding and π–π stacking. nist.gov For the benzofuranone class, intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking, are expected to play a significant role in the crystal packing.
To provide a representative example of the crystallographic data for this class of compounds, the parameters for 3-(propan-2-ylidene)benzofuran-2(3H)-one are presented below. vensel.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
| Z | 8 |
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. The molecular formula of this compound is C₁₅H₁₂O₂, with a calculated monoisotopic mass of 224.083729621 Da. nih.gov
The fragmentation of benzofuran derivatives under mass spectrometry conditions can be complex. Studies on related structures, such as 3(2H)-furanones, indicate that fragmentation often involves the loss of small, stable molecules like water and carbon monoxide. For more complex benzofurans, fragmentation can be initiated by cleavage at substituent groups. For example, in the mass spectra of some benzofuran designer drugs, a primary fragmentation is the alpha cleavage leading to a benzofuranyl-methylium ion. nih.gov
While a detailed experimental fragmentation pathway for this compound is not available in the reviewed literature, a predicted fragmentation pattern can be proposed based on its structure. Common fragmentation pathways for similar compounds often involve the loss of the phenyl group, the methyl group, or the carbonyl group. High-resolution analysis of the resulting fragments would allow for the determination of their elemental composition, thus confirming the fragmentation pathway.
The isotopic pattern for a compound with the formula C₁₅H₁₂O₂ would be dominated by the M+ peak. The M+1 peak, arising from the natural abundance of ¹³C, would have a predicted relative intensity of approximately 16.5% of the M+ peak. The M+2 peak, primarily due to the presence of two ¹³C atoms or one ¹⁸O atom, would be significantly smaller.
A hypothetical table of major fragments for this compound is presented below, based on common fragmentation patterns of aromatic and heterocyclic compounds.
| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 224.0837 | [C₁₅H₁₂O₂]⁺˙ (Molecular Ion) | - |
| 209.0602 | [C₁₄H₉O₂]⁺ | CH₃ |
| 196.0837 | [C₁₄H₁₂O]⁺˙ | CO |
| 147.0810 | [C₁₄H₉]⁺ | CH₃, CO |
| 118.0419 | [C₈H₆O]⁺˙ | C₇H₆ |
| 91.0548 | [C₇H₇]⁺ | C₈H₅O₂ |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the connectivity and spatial relationships of atoms in a molecule. While a full 2D NMR analysis of this compound is not available, data from its congeners provide a solid foundation for spectral interpretation. rsc.org
For the closely related congener, 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons, the ethoxy group, and the methyl group. rsc.org The phenyl group protons appear as a multiplet in the range of δ 7.32-7.42 ppm, while the protons on the benzofuran ring system appear at δ 7.07-7.25 ppm. rsc.org The methyl group protons are observed as a singlet at δ 2.37 ppm. rsc.org
The ¹³C NMR spectrum of this congener shows the carbonyl carbon at δ 174.9 ppm. rsc.org The carbon of the methyl group is found at δ 21.2 ppm. rsc.org The aromatic carbons resonate in the region of δ 110.1-151.9 ppm. rsc.org
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals for this compound. COSY would reveal proton-proton coupling networks, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would show correlations between protons and carbons separated by two or three bonds, which is crucial for mapping out the carbon skeleton.
Solid-state NMR (ssNMR) could provide further structural insights, particularly regarding the molecular packing and conformational details in the solid state. science.gov As molecular tumbling is restricted in the solid state, ssNMR spectra are influenced by anisotropic interactions that are averaged out in solution. spectroscopyonline.com Techniques like magic-angle spinning (MAS) are employed to obtain higher resolution spectra in the solid state. science.govspectroscopyonline.com For this compound, ssNMR could be used to study polymorphism and to determine the precise orientation of the phenyl group relative to the benzofuranone core in the solid state.
A table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its congeners, is provided below. rsc.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175 |
| Aromatic C-H | ~7.0-7.5 | ~110-140 |
| Quaternary Aromatic C | - | ~125-152 |
| C-phenyl | - | ~50-60 |
| CH₃ | ~2.3 | ~21 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
The FT-IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. For the congener 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, this peak is observed at 1799 cm⁻¹. rsc.org Other significant absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group (typically in the 2800-3100 cm⁻¹ region), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹). The C-O stretching vibrations of the ether linkage in the benzofuranone ring are also expected in the fingerprint region (1000-1300 cm⁻¹). For 3-ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one, bands are observed at 1483 cm⁻¹ (aromatic C=C stretch) and 1168 and 1069 cm⁻¹ (C-O stretch). rsc.org
Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. A Raman spectrum of this compound would also show the characteristic carbonyl stretch, as well as strong signals for the aromatic ring breathing modes. A study on 2(3H)-benzofuranone showed that the carbonyl stretching frequency is observed in both the IR and Raman spectra. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands.
The following table summarizes the key expected vibrational frequencies for this compound based on data from its congeners. rsc.org
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |
| C=O Stretch (Lactone) | ~1800 | ~1800 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 |
| C-O Stretch | ~1000-1300 | ~1000-1300 |
Computational and Theoretical Investigations of 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. For a molecule like 5-methyl-3-phenyl-1-benzofuran-2(3H)-one, these calculations can provide insights into electron distribution, orbital energies, and molecular electrostatic potential.
Research on the broader benzofuran (B130515) class demonstrates the use of quantum mechanics to predict the regioselectivity of reactions. wuxiapptec.com For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO and LUMO energies, often referred to as frontier orbitals, are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO can suggest the chemical reactivity and kinetic stability of the molecule.
Illustrative Frontier Orbital Energies for a Benzofuranone Scaffold: Below is a table illustrating the type of data that would be generated from quantum chemical calculations for a representative benzofuranone, based on general findings in the field.
| Computational Parameter | Illustrative Value | Significance |
| HOMO Energy | -11.50 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.50 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 10.00 eV | A larger gap generally implies higher stability and lower reactivity. |
Note: The values in this table are illustrative for a generic benzofuranone intermediate and not specific to this compound.
These calculations help in predicting sites susceptible to nucleophilic or electrophilic attack, which is invaluable for designing synthetic routes or understanding potential metabolic pathways.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Tautomerism
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly useful for exploring the conformational landscapes and potential tautomerism in molecules like this compound.
The presence of a stereocenter at the C3 position and a rotatable phenyl group means that this compound can exist in various conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) three-dimensional structure. For example, studies on related substituted benzofurans have used DFT to determine the dihedral angles between the benzofuran ring system and phenyl substituents, which is critical for understanding steric and electronic effects.
Tautomerism, the migration of a proton, is also a key area of investigation for benzofuran-2(3H)-ones. The lactone form could potentially exist in equilibrium with its enol tautomer. DFT calculations can model the energies of these tautomers and the transition state connecting them, thereby predicting the predominant form under various conditions. Research on other furan-2(3H)-one derivatives has utilized DFT to gain insights into their molecular mechanisms and support observed biological activities. rsc.org
Illustrative DFT-Calculated Properties for a Substituted Benzofuranone:
| Property | Description | Illustrative Finding |
| Conformational Energy | Relative stability of different spatial arrangements of the phenyl group. | The lowest energy conformer might exhibit a specific dihedral angle to minimize steric hindrance. |
| Tautomerization Energy | Energy difference between the lactone and enol forms. | The lactone form is typically found to be significantly more stable for this class of compounds. |
| Vibrational Frequencies | Calculated IR spectra to compare with experimental data for structural confirmation. | A strong carbonyl (C=O) stretch around 1800 cm⁻¹ would be a characteristic feature. rsc.org |
Note: The findings in this table are illustrative and based on general principles and data for related compounds, not specifically for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly insightful for understanding its interactions with other molecules, such as solvents or biological macromolecules like proteins.
While no specific MD studies on this compound are reported, research on other benzofuran derivatives highlights the utility of this technique. nih.gov For instance, in drug discovery research, MD simulations are used to assess the stability of a ligand-protein complex. After docking a molecule into the active site of a target protein, an MD simulation can reveal how the ligand's conformation changes over time and the stability of its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
Typical outputs from an MD simulation of a benzofuranone derivative in a protein binding site would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are most mobile.
Interaction Energy Analysis: To quantify the strength of the binding between the ligand and the protein.
These simulations provide a dynamic picture of molecular interactions that is not available from static models like docking.
In Silico Screening and Lead Optimization for Benzofuran-2(3H)-one Derivatives
In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. The benzofuran-2(3H)-one scaffold is present in many biologically active compounds, making its derivatives interesting for such screening campaigns. oregonstate.edu
Should this compound be identified as a "hit" compound with some desirable biological activity, computational tools would be employed for lead optimization. This process involves designing new derivatives with potentially improved properties such as higher potency, better selectivity, or more favorable pharmacokinetic profiles.
This process often involves:
Quantitative Structure-Activity Relationship (QSAR) studies: Building mathematical models that correlate the chemical structure of compounds with their biological activity.
Pharmacophore modeling: Identifying the essential 3D arrangement of functional groups responsible for biological activity.
Virtual screening of derivative libraries: Creating a virtual library of derivatives of the lead compound and using docking or other methods to predict their activity.
Studies on other benzofuran derivatives have successfully used these in silico techniques to identify potential inhibitors for targets like alkaline phosphatase and various kinases, demonstrating the power of computational approaches in drug discovery. nih.govnih.gov
Exploration of Biological Activity Mechanisms and Molecular Interactions of 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One in Vitro Focus
In Vitro Mechanistic Investigations of Antibacterial Action
Structure-Activity Relationship (SAR) Studies for Antibacterial Selectivity
Mechanisms of Microbial Growth Inhibition (e.g., cell wall synthesis, DNA replication)
There is a lack of specific information in the scientific literature detailing the mechanisms of microbial growth inhibition for 5-methyl-3-phenyl-1-benzofuran-2(3H)-one. While some benzofuran (B130515) derivatives have been investigated for their ability to interfere with essential bacterial processes, no such data exists for this particular compound.
Cellular Pathways Modulated by this compound in Neoplastic Models (In Vitro)
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cell Lines
No specific studies demonstrating the induction of apoptosis or cell cycle arrest by this compound in cancer cell lines were identified in the available literature. While other benzofuran derivatives have been shown to induce apoptosis through caspase-dependent pathways and cause cell cycle arrest at various phases, these findings cannot be directly attributed to this compound without specific experimental evidence.
Identification of Molecular Targets (e.g., tubulin binding) and Signaling Pathway Perturbations
The molecular targets of this compound and its effects on signaling pathways in cancer cells have not been elucidated in the reviewed scientific literature. Tubulin has been identified as a molecular target for some other benzofuran derivatives, leading to the inhibition of microtubule polymerization. However, there is no evidence to confirm that this compound shares this mechanism of action.
Investigation of Anti-inflammatory and Antioxidant Mechanisms in Cellular Models (In Vitro)
A thorough review of scientific databases and literature yielded no specific experimental data on the in vitro anti-inflammatory or antioxidant mechanisms of this compound in any cellular models. While related benzofuran structures have been evaluated for such properties, the specific contributions of the 5-methyl and 3-phenyl substitutions of the target compound remain uninvestigated in the public domain.
Applications and Advanced Materials Science Potential of 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One Scaffolds
Utilization in Chemical Biology Probes and Tools
The 3-arylbenzofuranone scaffold, the core of 5-methyl-3-phenyl-1-benzofuran-2(3H)-one, has been identified as a promising pharmacophore for developing chemical probes and tools to investigate complex biological systems. While research on the specific 5-methyl derivative is emerging, studies on analogous 3-arylbenzofuranones have demonstrated their potential as potent and selective inhibitors of enzymes implicated in neurodegenerative disorders, such as Alzheimer's disease. researchgate.netnih.govnih.gov
These compounds have been synthesized and evaluated for their ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), enzymes linked to the progression of Alzheimer's. researchgate.netnih.gov The purpose of such research is to screen for compounds that can serve as tools to study the roles of these enzymes in disease pathology and as potential leads for therapeutic development. nih.gov
A series of 3-arylbenzofuranone derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov For instance, certain derivatives exhibit IC₅₀ values for AChE inhibition that are comparable to the established drug donepezil. researchgate.netnih.gov This inhibitory potency allows these molecules to be used as chemical tools to probe the active sites of these enzymes and to understand their structure-activity relationships.
Table 1: Cholinesterase Inhibitory Activity of Selected 3-Arylbenzofuranone Derivatives
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
|---|---|---|
| Compound 20 | 0.089 ± 0.01 researchgate.netnih.gov | - |
| Donepezil (Positive Control) | 0.059 ± 0.003 researchgate.netnih.gov | - |
| Compound 7 | - | - |
| Compound 13 | - | - |
Data sourced from studies on 3-arylbenzofuranone derivatives as potential anti-Alzheimer's agents. researchgate.netnih.gov A '-' indicates data not reported in the cited sources.
The development of such inhibitors is a key aspect of chemical biology, providing molecular probes to dissect biological pathways and mechanisms. The this compound scaffold, with its potential for diverse functionalization, represents a valuable starting point for the design of more sophisticated chemical probes, potentially incorporating fluorescent tags or photoaffinity labels for more advanced biological studies.
Integration into Organic Materials for Electronic and Optoelectronic Devices
The benzofuran (B130515) scaffold is increasingly being explored for its potential in organic electronics and optoelectronics. While direct studies on this compound for these applications are not yet widespread, the electronic properties of the core structure suggest its promise in this area. mdpi.com Benzofuran derivatives are known to play a role in the construction of highly efficient organic photovoltaics and field-effect transistors. mdpi.com
Research on related benzothieno[3,2-b]benzofuran derivatives has demonstrated their utility in enhancing the thermoelectric performance of composites with single-walled carbon nanotubes. This highlights the potential of the fused ring system to participate in charge transport processes. The inherent properties of the benzofuran ring system, such as its planarity and extended π-conjugation, are desirable for applications in organic electronics.
Furthermore, studies on the thermal and optical properties of compounds containing the benzofuran-2-yl moiety have revealed semiconducting behavior. For example, benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone was found to have a direct optical band gap of 2.80 eV, indicating its potential for use in optoelectronic devices. The electrical conduction mechanism in this material was identified as p-type. These findings suggest that with appropriate structural modifications, this compound could be tailored for specific electronic or optoelectronic functions.
Role in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where the this compound scaffold shows significant promise. The presence of polar functional groups, such as the lactone, and the aromatic rings provide sites for various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions are fundamental to the process of molecular self-assembly, where molecules spontaneously organize into well-defined, ordered structures. youtube.com
The general class of 3,3-disubstituted benzofuran-2(3H)-ones, to which this compound belongs, has been noted for its role in functionalized organic molecules used in materials and supramolecular chemistry. royalsocietypublishing.org The strategic placement of substituents on the benzofuranone core can be used to direct the formation of specific supramolecular architectures, a concept central to crystal engineering. youtube.com Crystal engineering aims to design and synthesize new crystalline materials with desired properties by controlling the intermolecular interactions. youtube.comnih.govrsc.org
By modifying the substitution pattern on the phenyl ring or the benzofuran nucleus of this compound, it is conceivable to program the self-assembly of these molecules into one-, two-, or three-dimensional networks. These organized structures could find applications in areas such as porous materials, sensors, and catalysis.
Precursor for the Synthesis of Complex Natural Products and Bioactive Molecules
The this compound scaffold is a valuable building block in synthetic organic chemistry, serving as a precursor for the synthesis of more complex natural products and bioactive molecules. royalsocietypublishing.orgoregonstate.edu The benzofuranone core is present in numerous medicinally important compounds. royalsocietypublishing.org
One of the key synthetic transformations of this scaffold involves the functionalization at the C-3 position. For instance, 3-arylbenzofuran-2-ones can undergo oxidative cleavage to yield 3-aryl-3-hydroxy-benzofuran-2-ones. acs.orgresearchgate.net These hydroxylated derivatives can then be further converted into corresponding 3-amido-3-aryl-benzofuranones through a Ritter reaction. acs.orgresearchgate.net This provides a pathway to introduce nitrogen-containing functional groups, which are prevalent in many biologically active molecules.
The versatility of the benzofuranone scaffold allows for the regioselective preparation of derivatives with diverse substitution patterns. oregonstate.edu This control over the molecular architecture is crucial for the total synthesis of natural products, where precise stereochemistry and functional group placement are required. rsc.org The this compound, with its defined substitution, offers a strategic starting point for the construction of a wide range of complex molecular targets with potential applications in medicinal chemistry and drug discovery. mdpi.comnih.gov
Future Perspectives and Emerging Research Directions for 5 Methyl 3 Phenyl 1 Benzofuran 2 3h One
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 3-aryl-benzofuran-2(3H)-ones, the structural class to which 5-methyl-3-phenyl-1-benzofuran-2(3H)-one belongs, is undergoing a significant transformation driven by the need for greater efficiency and environmental responsibility.
Future research will likely focus on optimizing and adapting several promising strategies:
Continuous-Flow Synthesis: A sequential continuous-flow system for producing 3-aryl benzofuranones has been developed using Amberlyst-15H, a heterogeneous catalyst. nih.gov This approach allows for both the initial cyclocondensation and subsequent Friedel-Crafts alkylation to occur in a streamlined process, offering high yields and easy catalyst recovery. nih.gov Adapting this technology for the synthesis of this compound from p-cresol (B1678582) and mandelic acid could offer significant advantages in terms of scalability and process safety.
Sustainable Catalysis: Researchers are moving away from harsh conditions and stoichiometric reagents. One notable advancement is the use of a recyclable nickel catalyst (Ni(OTf)₂) for the C−H/O−H dual functionalization of phenols with mandelic acids under solvent-free conditions. researchgate.net This method provides good yields and the catalyst can be recycled multiple times without a significant drop in activity. researchgate.net Furthermore, metal-free synthetic routes are gaining traction, including gold-catalyzed cycloisomerization of o-alkynyl phenols and even catalyst-free treatments of benzofurans with alcohols or acids. chemistryviews.org Microwave-assisted, metal-free carbon-carbon coupling reactions also represent a sustainable pathway, offering reduced reaction times and simplified workup procedures. nih.gov
Innovative Cascade Reactions: Novel cascade or domino reactions provide an elegant and atom-economical approach to the benzofuranone core. A [3 + 2] cascade reaction employing cooperative catalysis between isothiourea and vanadium has been developed to synthesize functionalized 3-aryl-3H-benzofuranone derivatives. rsc.org Another efficient one-pot method involves an alkali-promoted Michael addition followed by lactonization to create 3,3-disubstituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org These complex, single-operation strategies are key to rapidly building molecular complexity from simple precursors.
Advanced Mechanistic Insights via Time-Resolved Spectroscopy and Single-Molecule Techniques
While traditional analytical methods provide a static picture of chemical structures, a deeper, dynamic understanding of the formation and function of this compound requires more advanced techniques.
Time-Resolved Spectroscopy: The synthesis of the benzofuranone core often involves rapid cyclization and rearrangement steps. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to observe the short-lived intermediates and transition states that occur during these reactions. By monitoring the reaction on femtosecond to millisecond timescales, researchers can gain direct evidence of the reaction mechanism, validating or refining proposed pathways and understanding the precise role of catalysts.
Single-Molecule Techniques: As derivatives of this compound are explored for biological activity, single-molecule techniques offer a revolutionary way to study their interactions. nih.gov Using methods like single-molecule fluorescence microscopy or Atomic Force Microscopy (AFM)-based force spectroscopy, it would be possible to observe a single ligand derivative binding to its target protein. nih.govyoutube.com This could reveal detailed kinetic data (on- and off-rates), conformational changes induced in the target upon binding, and the mechanical forces of the interaction, providing mechanistic insights that are averaged out in bulk experiments. youtube.com These techniques, while challenging, represent the ultimate frontier in understanding molecular-level interactions.
Integration of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
The convergence of computational chemistry and artificial intelligence is set to dramatically accelerate the discovery of novel benzofuranone derivatives with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a powerful computational tool for establishing a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For benzofuranone derivatives, both 2D- and 3D-QSAR models have been successfully developed to predict activities such as vasodilation or PTP-MEG2 inhibition. mdpi.comnih.gov These models use calculated molecular descriptors—such as partition coefficient (logP), polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO)—to build their predictive equations. researchgate.net
Advanced Machine Learning (ML) Algorithms: The robustness of QSAR models is being enhanced by the integration of sophisticated machine learning algorithms. nih.gov Methods including multilayer perceptron, support vector machines (SVM), random forest (RF), and gradient-boosted trees are being used to analyze complex, non-linear relationships within large datasets of chemical structures and their associated activities. nih.govnih.gov For instance, a multilayer perceptron model demonstrated 96% accuracy in one study for classifying lung surfactant inhibitors. nih.gov
Accelerated Discovery: By applying these AI/ML models to virtual libraries of this compound derivatives, researchers can screen thousands of potential compounds in silico. This process can predict their activity, identify key structural features responsible for that activity (a pharmacophore), and prioritize a smaller, more promising set of candidates for actual synthesis and testing, thereby saving significant time and resources. nih.gov
Exploration of Unconventional Reactivity and Catalysis for this compound Derivatives
Future research will increasingly focus on using the this compound scaffold as a platform for creating novel molecules through unconventional reactivity. This involves leveraging new catalytic systems to perform chemical transformations that were previously difficult or impossible.
The development of novel catalytic strategies, such as the palladium-copper-based Sonogashira coupling for synthesizing benzofuran (B130515) derivatives, opens up new avenues for functionalization. nih.gov The use of cooperative catalysis, for example with isothiourea and vanadium, allows for complex cascade reactions that build the core structure in unique ways. rsc.org These advanced methods can be applied not only to the initial synthesis but also to the subsequent derivatization of the this compound molecule. This allows for the exploration of its reactivity at various positions, enabling the creation of a diverse library of compounds with potentially new and interesting biological or material properties.
Expanding Applications in Nanoscience and Advanced Functional Materials
While much of the focus on benzofuranones has been on their biological activity, their rigid, planar-like heterocyclic structure and tunable electronic properties make them attractive candidates for applications in materials science.
Organic Electronics: The core structure of this compound possesses conjugated π-systems, which are fundamental to the function of organic electronic materials. By strategically adding electron-donating or electron-withdrawing groups to the phenyl and benzofuran rings, it may be possible to tune the molecule's frontier orbital energies (HOMO/LUMO). This could allow for the design of novel materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic field-effect transistors (OFETs).
Nanoscience and Supramolecular Chemistry: The benzofuranone scaffold can serve as a building block (a tecton) in supramolecular chemistry. Through non-covalent interactions like hydrogen bonding or π-π stacking, derivatives of this compound could be designed to self-assemble into well-defined nanostructures such as nanotubes, vesicles, or gels. Furthermore, these molecules could be covalently attached to the surface of nanoparticles or polymers to create advanced functional materials with applications in sensing, catalysis, or drug delivery. royalsocietypublishing.orgwiley-vch.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
